2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Description
Crystal Structure Determination and Unit Cell Parameters
X-ray diffraction studies have revealed that 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide crystallizes in a well-defined crystal system with specific lattice parameters. The compound exhibits crystalline behavior with characteristic diffraction patterns that distinguish it from amorphous forms. Crystal structure analysis demonstrates that the molecule adopts a specific conformation in the solid state, influenced by both intramolecular and intermolecular interactions.
The crystallographic data shows that the compound maintains its crystalline integrity across different polymorphic forms, with distinct diffraction peaks observed in powder X-ray diffraction patterns. These studies have confirmed that the pure compound displays characteristic diffraction peaks that serve as fingerprints for identification and quality control purposes. The crystalline nature of the compound has been verified through comparison with reference standards and theoretical predictions.
Molecular Geometry and Bond Length Analysis
Detailed crystallographic analysis reveals specific bond lengths and angles within the molecular structure of this compound. The acetamide functional group exhibits typical carbonyl bond characteristics, with the carbon-oxygen double bond length consistent with standard acetamide derivatives. The nitrogen atom displays sp² hybridization, contributing to the planar geometry around the amide functionality.
The dichlorophenyl ring system shows characteristic carbon-chlorine bond lengths, with the chlorine substituents at positions 2 and 6 creating a specific electronic environment. The phenyl ring attached to the nitrogen atom maintains standard aromatic bond lengths and angles. Inter-ring torsional angles have been determined through single crystal X-ray diffraction, revealing the preferred conformational arrangement in the solid state.
Intermolecular Interactions and Packing Arrangements
Crystal packing studies demonstrate that this compound molecules are held together through various non-covalent interactions. Hydrogen bonding patterns involving the acetamide functionality play a crucial role in determining the overall crystal structure. The chlorine atoms participate in halogen bonding interactions, contributing to the stability of the crystal lattice.
Van der Waals forces between aromatic rings and dipole-dipole interactions involving the carbonyl group further stabilize the crystal structure. These intermolecular forces create a three-dimensional network that determines the physical properties of the crystalline material. The packing coefficient and density calculations support the efficient utilization of space within the crystal lattice.
Properties
IUPAC Name |
2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUHDIEZQWRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165215 | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15308-01-7 | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15308-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015308017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA3DY2Z4ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method 1: Hypochlorite-Mediated Chlorination
Procedure :
N-(2,6-Dichlorophenyl)phenylacetamide (IV) undergoes chlorination using tert-butyl hypochlorite in methylene chloride. The reaction proceeds at 0–5°C under nitrogen atmosphere, followed by gradual warming to 25°C.
Key Steps :
-
Chlorination :
-
Reagent : Freshly prepared tert-butyl hypochlorite (0.105 mol)
-
Solvent : Methylene chloride (100 mL)
-
Temperature : 0–5°C (initial), 25°C (post-addition)
-
Time : 10 hours
-
-
Workup :
Method 2: Chlorine Bleach-Based Chlorination
Procedure :
N-(2,6-Dichlorophenyl)phenylacetamide (IV) reacts with sodium hypochlorite (bleach) in the presence of acetic acid.
Key Steps :
-
Chlorination :
-
Reagent : Sodium hypochlorite (154 mL, ≥10% available chlorine)
-
Catalyst : Acetic acid (39.40 mL)
-
Solvent : Methylene chloride (100 mL)
-
Temperature : <5°C
-
Time : 2 hours (addition) + 1 hour (stirring)
-
-
Workup :
Yield : 99.2% (31.20 g from 28.00 g precursor).
Comparative Analysis of Methods
| Parameter | Method 1 (Hypochlorite) | Method 2 (Chlorine Bleach) |
|---|---|---|
| Chlorination Reagent | tert-Butyl hypochlorite | Sodium hypochlorite + acetic acid |
| Solvent | Methylene chloride | Methylene chloride |
| Temperature | 0–25°C | <5°C |
| Reaction Time | 10 hours | 3 hours |
| Yield | ~100% | 99.2% |
| Purity | Requires recrystallization | Direct isolation feasible |
Advantages of Method 1 :
-
Near-quantitative yield minimizes product loss.
-
tert-Butyl hypochlorite offers precise stoichiometric control.
Advantages of Method 2 :
Reaction Mechanism and Optimization
Chlorination Mechanism
The reaction proceeds via electrophilic substitution at the amide nitrogen. Hypochlorite reagents (Cl⁺ source) abstract a hydrogen atom from the N–H bond, forming an N-chloro intermediate (Figure 1):
Catalytic Role of Acid :
In Method 2, acetic acid protonates hypochlorite, enhancing Cl⁺ generation and reaction kinetics.
Optimization Strategies
-
Temperature Control : Maintaining <5°C in Method 2 suppresses side reactions (e.g., over-chlorination).
-
Solvent Selection : Methylene chloride’s low polarity stabilizes the N-chloro intermediate.
-
Stoichiometry : A 5% excess of tert-butyl hypochlorite (Method 1) ensures complete conversion.
Analytical Characterization
Melting Point : 143–144°C (recrystallized from ethanol-water).
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 7.4–7.2 (m, 9H, aromatic), 4.2 (s, 2H, CH₂Cl).
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl stretch).
Purity Assessment :
Industrial-Scale Considerations
Safety Protocols :
-
Use of closed reactors to handle volatile methylene chloride.
-
Neutralization of residual hypochlorite with sodium thiosulfate.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), solvents like DMF or DMSO
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives
Oxidation: N-oxides of this compound
Reduction: Corresponding amines
Scientific Research Applications
Chemistry
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reaction pathways that involve:
- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
- Reduction Reactions: Reduction of the acetamide group yields corresponding amines.
Biology
This compound has been investigated for its potential biological activities. Notably, its derivatives have shown promising results in:
- Antimicrobial Activity: Research indicates that certain derivatives exhibit significant antimicrobial properties.
- Antifungal Properties: Studies have demonstrated effectiveness against various fungal strains.
A study highlighted that specific substitutions on the phenyl ring enhance the inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management .
Medicine
In pharmacological research, this compound is explored for its potential use as a drug development tool. Its derivatives are being studied for:
- Anti-inflammatory Effects: Some derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs).
- Analgesic Properties: The compound's structural characteristics contribute to its effectiveness as an analgesic agent .
Industrial Applications
This compound finds utility in the production of agrochemicals and specialty chemicals. Its unique chemical structure allows it to be involved in various industrial processes such as:
- Pharmacokinetics Studies: The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods for purity and stability assessments .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
-
Anti-α-glucosidase Activity Study:
Compound IC50 (µM) Notes 5k 12.5 Most potent inhibitor 5h 25.0 Less potent compared to 5k -
Pharmacological Evaluation:
Dose (mg/kg) Immobility Duration (s) 15 67.48 ± 2.0 30 49.73 ± 2.0 60 68.02 ± 3.0
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Rings
The biological and physicochemical properties of chlorinated acetamides are highly dependent on the position and number of substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorine vs. Methyl Substitution: The 2,6-dichloro substitution in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs like 26DMPCA .
- Positional Isomerism : The 2,3-dichloro isomer (1w) shares a similar melting point (213°C) with the target compound but exhibits distinct biological activity due to altered steric and electronic interactions .
- Hydrogen Bonding : Unlike NPCA, which forms infinite chains via N–H⋯O bonds , the 2,6-dichloro substitution in the target compound disrupts such interactions, favoring alternative packing modes in the solid state.
Physicochemical Properties
- Spectroscopic Data : IR spectra of analogs (e.g., 1v and 1w) show characteristic amide C=O stretches at ~1649 cm⁻¹ and N–H stretches at ~3393 cm⁻¹, consistent with the target compound’s functional groups .
- Solubility : Higher chlorine content in the target compound likely reduces aqueous solubility compared to less halogenated analogs like NPCA.
Biological Activity
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and analgesic research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₀Cl₃NO
- Molecular Weight : 314.59 g/mol
- PubChem CID : 84868
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against resistant strains of Candida albicans and Candida parapsilosis. The key findings include:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and an 87% rupture of preformed biofilms were observed.
The compound did not interfere with ergosterol binding or damage the fungal cell wall, indicating a unique mechanism of action distinct from traditional antifungals like fluconazole and amphotericin B, which showed antagonistic effects when combined with this compound .
Analgesic Activity
Research has also investigated the analgesic potential of derivatives of this compound. A notable study utilized molecular docking techniques to assess binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for analgesic drugs. Key points include:
- Docking Studies : Indicated significant interactions with COX enzymes, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).
- In Vivo Analgesic Activity : Compounds derived from this structure exhibited notable analgesic responses comparable to standard NSAIDs like diclofenac sodium .
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is suggested that:
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, affecting cellular pathways involved in inflammation and fungal growth.
- Receptor Binding : Potential binding to receptors involved in pain signaling pathways could explain its analgesic properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Chloro-N-(2,6-dimethylphenyl)-N-phenylacetamide | Structure | Moderate antifungal |
| N-(2,6-dichlorophenyl)acetamide | Structure | Weak analgesic |
The presence of multiple chlorine substituents in the structure contributes to its enhanced biological activity compared to analogs.
Case Studies
- Antifungal Study : A study published in Brazillian Journal of Biology assessed the efficacy of this compound against fluconazole-resistant strains. Results demonstrated significant antifungal activity and highlighted the need for further exploration into its mechanism .
- Analgesic Evaluation : Research conducted on derivatives showcased their potential as analgesics through in vivo models and docking studies against COX enzymes. This positions them as promising candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, and how should data be interpreted?
- Methodology : Use infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation. For example, in related chloroacetamide derivatives, the NMR spectrum resolves peaks for CH₂ (δ ~4.0–4.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₀Cl₃NO, 314.59 g/mol) .
Q. What synthetic routes are effective for preparing this compound?
- Approach : Optimize C-amidoalkylation reactions using aromatic substrates. For example, react 2,6-dichloroaniline with chloroacetyl chloride under anhydrous conditions, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
- Troubleshooting : Monitor reaction progress with thin-layer chromatography (TLC) to detect intermediates and byproducts. Adjust stoichiometry if incomplete substitution occurs .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store in a ventilated area to prevent inhalation of fine powders. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Strategy : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and guide experimental conditions (e.g., solvent choice, temperature) .
- Integration : Use machine learning to analyze historical reaction data and predict optimal parameters (e.g., catalyst loading, reaction time) .
Q. How can discrepancies in spectroscopic data between batches be systematically investigated?
- Analysis Framework :
- Step 1 : Compare NMR/IR spectra across batches to identify inconsistent peaks (e.g., impurities or stereoisomers).
- Step 2 : Perform X-ray crystallography to confirm molecular packing and rule out polymorphism.
- Step 3 : Use HPLC-MS to quantify impurities and trace side reactions (e.g., hydrolysis or oxidation) .
Q. What reactor design principles enhance scalability for reactions involving this compound?
- Engineering Considerations :
- Mixing Efficiency : Use stirred-tank reactors with baffles to ensure homogeneity, especially for heterogeneous reactions.
- Heat Transfer : Optimize cooling rates to control exothermic steps (e.g., acylation reactions) and prevent thermal degradation .
Q. How can solvent effects on reaction kinetics be quantified for this compound’s synthesis?
- Experimental Design :
- Conduct kinetic studies in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to measure rate constants.
- Apply the Eyring equation to correlate solvent polarity with activation energy .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodology :
- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at 40°C for 48 hours. Analyze degradation products via LC-MS.
- Statistical Analysis : Use ANOVA to assess significance of pH-dependent degradation pathways .
Q. What strategies validate the compound’s bioactivity in interdisciplinary studies (e.g., pesticide research)?
- Interdisciplinary Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
